molecular formula C10H14O2 B1368153 1-(3-Methoxyphenyl)propan-1-ol CAS No. 52956-27-1

1-(3-Methoxyphenyl)propan-1-ol

Cat. No.: B1368153
CAS No.: 52956-27-1
M. Wt: 166.22 g/mol
InChI Key: OTBXPRJLIYBQHF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a primary alcohol with a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-methoxypropiophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically takes place in anhydrous ether or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 3-methoxypropiophenone using a palladium or platinum catalyst under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 3-Methoxyphenylpropanal, 3-methoxyphenylpropanoic acid.

    Reduction: 1-(3-Methoxyphenyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites . The methoxy group and the primary alcohol functional group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)propan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy group and the primary alcohol, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXPRJLIYBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415680
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52956-27-1
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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